An In-Depth Technical Guide to N-ethyl-N-methylformamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-ethyl-N-methylformamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-ethyl-N-methylformamide, a versatile tertiary amide with significant applications in research and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, reactivity, and safety protocols associated with this compound. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and practical relevance.
Introduction to N-ethyl-N-methylformamide
N-ethyl-N-methylformamide, with the chemical formula C4H9NO, is an organic compound classified as a formamide derivative.[1] Its molecular structure features both an ethyl and a methyl group attached to the nitrogen atom of a formamide functional group.[1] This configuration results in a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a polar aprotic solvent, it is a valuable medium for a variety of chemical reactions and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Furthermore, its structural similarity to the peptide bond makes it a useful model compound for studying the conformational preferences in biological systems, which is fundamental to understanding protein structure.[2]
Physicochemical Properties
A summary of the key physicochemical properties of N-ethyl-N-methylformamide is presented in the table below. These properties are critical for its handling, application in synthesis, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO | [3][4][5] |
| Molecular Weight | 87.12 g/mol | [2][3][5] |
| CAS Number | 28860-25-5 | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.878 g/cm³ | [2][3][4] |
| Boiling Point | 163.7 °C at 760 mmHg | [2][3][4] |
| Flash Point | 61.8 °C | [2][3][4] |
| Solubility | Soluble in water and many organic solvents | [1] |
| Vapor Pressure | 2.04 mmHg at 25°C | [3][4] |
| Refractive Index | 1.408 | [3][4] |
Synthesis of N-ethyl-N-methylformamide
Several synthetic routes have been established for the preparation of N-ethyl-N-methylformamide. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Aminolysis of Formate Esters
A widely employed and high-yield method involves the reaction of ethylamine with methyl formate or methylamine with ethyl formate.[2] This aminolysis reaction is typically performed under controlled temperature conditions and may be catalyzed to enhance the rate of conversion.[2]
Reaction Scheme: CH3CH2NH2 + HCOOCH3 → HCON(CH2CH3)CH3 + CH3OH or CH3NH2 + HCOOCH2CH3 → HCON(CH2CH3)CH3 + CH2CH3OH
Experimental Protocol: Aminolysis of Methyl Formate with Ethylamine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl formate.
-
Reagent Addition: Slowly add ethylamine to the flask. The reaction can be exothermic, so cooling may be necessary to maintain the desired reaction temperature (typically between 40-90°C).[2]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess reactants and the methanol by-product are removed by distillation. The resulting crude N-ethyl-N-methylformamide is then purified by fractional distillation under reduced pressure.[2]
Direct Alkylation of Formamide Derivatives
A more traditional approach involves the N-alkylation of N-methylformamide with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a strong base.[2]
Reaction Scheme: HCONHCH3 + CH3CH2X + Base → HCON(CH2CH3)CH3 + Base·HX (where X = Br, I)
Experimental Protocol: Ethylation of N-methylformamide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylformamide in a suitable polar aprotic solvent (e.g., DMF, DMSO).[2]
-
Base Addition: Carefully add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution.[2]
-
Ethylating Agent Addition: Once the deprotonation is complete, slowly add the ethyl halide to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by fractional distillation.
Spectroscopic Characterization
The identity and purity of N-ethyl-N-methylformamide are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the N-methyl group (a singlet), and the formyl proton (a singlet). Due to restricted rotation around the amide C-N bond, some signals may appear as two sets, corresponding to the syn and anti conformers.[6] Theoretical studies suggest the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the N-methyl carbon.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks will correspond to C-H and C-N stretching and bending vibrations.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 87.[5] Fragmentation patterns can provide further structural confirmation.
Chemical Reactivity and Applications
N-ethyl-N-methylformamide undergoes a range of chemical transformations, making it a versatile building block in organic synthesis.[2]
-
Oxidation: It can be oxidized to the corresponding carbamic acid derivatives or further to carbon dioxide and the corresponding secondary amine. Common oxidizing agents include potassium permanganate and chromium trioxide.[2]
-
Reduction: The amide functionality can be reduced to the corresponding tertiary amine (N-ethyl-N-methylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4).[2]
-
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the replacement of the formyl group.[2]
Its primary applications in scientific research include its use as a solvent in organic synthesis and in the study of enzyme mechanisms and protein folding.[2] In industrial settings, it is utilized in the production of polymers and resins.[2]
Safety and Handling
N-ethyl-N-methylformamide is a combustible liquid and can cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5] Therefore, appropriate safety precautions must be observed during its handling and use.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after.[7][8]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[9]
-
Respiratory Protection: If working in a poorly ventilated area or with heated material, use a respirator with an appropriate organic vapor cartridge.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Flush eyes with water as a precaution.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.
-
References
-
Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc. (2025, August 27). Retrieved from [Link]
-
N-ethyl-N-methylformamide | C4H9NO | CID 350667 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, November 19). Retrieved from [Link]
-
Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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